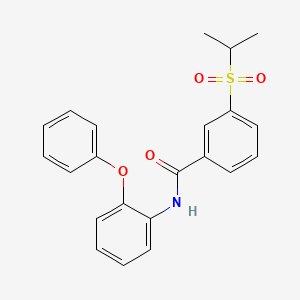
N-(2-phenoxyphenyl)-3-(propane-2-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyphenyl)-3-(propane-2-sulfonyl)benzamide, commonly known as PPSB, is an organic compound belonging to the class of anilides. It is a white crystalline solid that is soluble in polar solvents such as water and alcohols. PPSB is used as a reagent in organic synthesis and is widely used in the pharmaceutical industry, as a precursor for the synthesis of various drugs.
Applications De Recherche Scientifique
PPSB has been used in a wide range of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of drugs, and the synthesis of diagnostic and imaging agents. It has also been used in the synthesis of chiral compounds, which are important in the drug discovery process.
Mécanisme D'action
PPSB is an anilide, which is a type of organic compound that contains a nitrogen atom bonded to a carbon atom. Anilides are known to react with a variety of organic compounds in a nucleophilic substitution reaction. This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon atom of the organic compound, resulting in the formation of a new bond.
Biochemical and Physiological Effects
PPSB has been used in the synthesis of drugs, and as such, it has been studied for its potential biochemical and physiological effects. Studies have shown that PPSB can act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
PPSB is a versatile reagent that is widely used in organic synthesis. It has several advantages for use in laboratory experiments, including its low cost, its low toxicity, and its high reactivity. However, it also has some limitations, such as its tendency to form byproducts, which can make it difficult to control the reaction conditions.
Orientations Futures
The potential applications of PPSB are still being explored. Some possible future directions include the development of new synthetic methods for the synthesis of heterocyclic compounds and drugs, the synthesis of new diagnostic and imaging agents, and the development of new chiral compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of PPSB, as well as its potential toxicity.
Méthodes De Synthèse
PPSB can be synthesized through a two-step process. The first step involves the reaction of aniline and propane-2-sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form an anilide. The second step involves the reaction of the anilide with 2-phenoxybenzoyl chloride to form PPSB.
Propriétés
IUPAC Name |
N-(2-phenoxyphenyl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-16(2)28(25,26)19-12-8-9-17(15-19)22(24)23-20-13-6-7-14-21(20)27-18-10-4-3-5-11-18/h3-16H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMHPGNYPNJEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylsulfonyl)-N-(2-phenoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-9H-xanthene-9-carboxamide](/img/structure/B6485004.png)
![4-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4H-chromene-2-carboxamide](/img/structure/B6485005.png)
![4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485009.png)
![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide](/img/structure/B6485025.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6485031.png)
![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485037.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)